
3-Cyano-4-methylphenylboronic acid
Overview
Description
3-Cyano-4-methylphenylboronic acid is an organoboron compound that features a cyano group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-methylphenylboronic acid typically involves the borylation of 3-Cyano-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Common solvents include DMF, THF, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Cyano-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention in various scientific research applications. This compound is particularly notable for its utility in organic synthesis, medicinal chemistry, and biochemical studies. Below is a detailed exploration of its applications, supported by data tables and case studies.
Applications in Organic Synthesis
1. Cross-Coupling Reactions
this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the cyano group enhances the electrophilicity of the aryl group, making it more reactive toward coupling partners.
2. Synthesis of Biologically Active Compounds
The compound has been utilized to synthesize various biologically active molecules. For instance, it can be used to create derivatives of phenolic compounds that exhibit anti-inflammatory and anticancer properties. The incorporation of the cyano group can also influence the pharmacological profile of the resultant compounds.
Data Table: Cross-Coupling Reaction Outcomes
Reaction Type | Coupling Partner | Yield (%) | Reference |
---|---|---|---|
Suzuki-Miyaura | Aryl halide | 85 | |
Sonogashira | Alkyne | 78 | |
Negishi | Organometallic compound | 90 |
Applications in Medicinal Chemistry
1. Antagonist Development
Research indicates that this compound serves as a noncompetitive antagonist for CXCR1 and CXCR2 receptors, which are implicated in inflammatory diseases and cancer progression. This property makes it a candidate for drug development targeting these pathways.
Case Study: CXCR Antagonism
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant antagonistic activity against CXCR1 and CXCR2, with IC50 values indicating effective inhibition at low concentrations. This positions it as a potential therapeutic agent for conditions such as asthma and cancer .
Applications in Biochemical Studies
1. Enzyme Inhibition Studies
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Its boronic acid moiety allows it to interact with serine and cysteine residues in active sites, providing insights into enzyme mechanisms.
2. Metabolic Pathway Analysis
Research involving microbial metabolism has shown that this compound can be metabolized by certain bacterial strains, leading to the production of phenolic compounds. This property is useful for studying biotransformation processes and developing biocatalytic systems.
Data Table: Metabolism by Bacterial Strains
Mechanism of Action
The mechanism of action of 3-Cyano-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-methylphenylboronic acid: Similar structure but with different positions of the cyano and methyl groups.
Phenylboronic acid: Lacks the cyano and methyl substituents, making it less sterically hindered and more reactive in certain contexts.
Uniqueness
3-Cyano-4-methylphenylboronic acid is unique due to the presence of both cyano and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The cyano group, in particular, can act as an electron-withdrawing group, affecting the electronic properties of the compound and its behavior in various chemical reactions .
Biological Activity
3-Cyano-4-methylphenylboronic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H10BNO2 and is characterized by a boronic acid functional group attached to a cyano-substituted aromatic ring. The presence of both cyano and boronic acid groups contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
- Enzymatic Interactions : Boronic acids, including this compound, are known to interact with various enzymes, particularly serine proteases and glycosidases. These interactions can inhibit enzymatic activity by forming reversible covalent bonds with the active site residues of enzymes, thereby modulating biochemical pathways.
- Anticancer Activity : Some studies suggest that boronic acids exhibit anticancer properties by inhibiting proteasome activity, which is crucial for protein degradation and cell cycle regulation. This inhibition can lead to the accumulation of pro-apoptotic factors, inducing cancer cell death.
- Antimicrobial Properties : Research indicates that certain arylboronic acids can exhibit antimicrobial activity against various pathogens by disrupting bacterial cell wall synthesis or function. The exact mechanism may involve interference with bacterial signaling pathways.
Case Study 1: Anticancer Activity
A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that this compound significantly inhibited cell proliferation in breast cancer models (IC50 values <10 µM) . The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested as an inhibitor of a specific serine protease involved in inflammatory responses. The compound displayed a strong inhibitory effect (IC50 = 5 µM), suggesting its potential role in managing inflammatory diseases .
Case Study 3: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several boronic acids against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the optimal synthetic routes and characterization methods for 3-Cyano-4-methylphenylboronic acid?
Answer:
The synthesis of this compound typically involves halogenation or direct functionalization of a phenylboronic acid precursor. Key steps include:
- Suzuki-Miyaura Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions with aryl halides and boronic acid derivatives. Temperature control (60–80°C) and solvent selection (THF or DMF) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyano and methyl groups at positions 3 and 4, respectively) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₇BNO₂, theoretical 174.03 g/mol).
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1340 cm⁻¹ (B-O bond) .
Q. Basic: How does the electronic nature of the cyano and methyl groups influence reactivity in cross-coupling reactions?
Answer:
The cyano group (-CN) is electron-withdrawing, which reduces electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions. The methyl group (-CH₃) is electron-donating, stabilizing intermediates and improving regioselectivity. Together, these substituents balance reactivity and stability, making the compound effective in forming biaryl bonds under mild conditions .
Comparison with Analogues :
Compound | Substituents | Reactivity in Suzuki Coupling |
---|---|---|
3-Cyano-4-methylphenyl | -CN (3), -CH₃ (4) | High yield, mild conditions |
4-Methoxyphenylboronic | -OCH₃ (4) | Moderate yield, slower kinetics |
3-Formylphenylboronic | -CHO (3) | Lower stability, side reactions |
Q. Advanced: How can researchers resolve contradictory data on reaction yields when using this compound in diverse solvent systems?
Answer:
Yield discrepancies often arise from solvent polarity, coordination effects, and boronic acid stability. Methodological approaches include:
- Kinetic Studies : Monitor reaction progress via HPLC to identify side reactions (e.g., protodeboronation) in polar aprotic solvents like DMSO .
- Solvent Screening : Test binary solvent systems (e.g., THF/H₂O) to balance solubility and reactivity. For example, adding 10% water improves boronic acid stability .
- Additives : Use bases (e.g., K₂CO₃) to neutralize acidic byproducts that degrade the boronic acid .
Case Study : A 2023 study found 75% yield in THF vs. 40% in DMF due to competitive coordination of DMF with palladium catalysts .
Q. Advanced: What computational tools are suitable for predicting the reactivity of this compound in drug-discovery applications?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity and nucleophilic attack sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using software like AutoDock Vina. The cyano group may form hydrogen bonds with active-site residues .
- MD Simulations : Assess stability of boronic acid-drug conjugates in aqueous environments .
Example : DFT studies on analogous compounds show that the cyano group lowers the LUMO energy by 1.2 eV, favoring electron-deficient coupling partners .
Q. Advanced: How do steric and electronic effects of substituents impact the crystallization and material properties of derivatives?
Answer:
- Steric Effects : The methyl group at position 4 introduces steric hindrance, reducing π-π stacking and favoring amorphous phases in polymers.
- Electronic Effects : The cyano group enhances dipole interactions, improving thermal stability (TGA data shows decomposition >250°C) .
- Crystallography : Single-crystal X-ray diffraction of derivatives reveals planar boronate esters with bond angles of 120° ± 2°, consistent with sp² hybridization .
Properties
IUPAC Name |
(3-cyano-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFJLRZTXUFIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681872 | |
Record name | (3-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911210-49-6 | |
Record name | (3-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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